(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone
Overview
Description
(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone is an aromatic ketone compound characterized by the presence of both chloro and trifluoromethyl substituents on its phenyl rings
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may contribute to the biological activity of drug candidates, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Safety and Hazards
The safety and hazards of related compounds were found. For instance, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
has hazard statements H315 - H319 - H335
and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338
. It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3
and its target organs are the respiratory system .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . The presence of the chloro and trifluoromethyl groups may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
For instance, the trifluoromethyl group is often used in drug design to improve metabolic stability and enhance lipophilicity, which can improve oral bioavailability .
Result of Action
The compound’s effects will depend on its specific targets and the biochemical pathways it influences .
Action Environment
The action, efficacy, and stability of (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific physiological conditions under which the compound is administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2-chlorophenyl)methanone
- (4-Chlorophenyl)(2-fluorophenyl)methanone
- (4-Chlorophenyl)(2-bromophenyl)methanone
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone is unique due to the presence of both chloro and trifluoromethyl groups. These substituents enhance its chemical stability and reactivity, making it a versatile compound for various applications. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
(4-chlorophenyl)-[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJJGDJMCMVRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914707 | |
Record name | (4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95998-69-9 | |
Record name | Methanone, (4-chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095998699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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